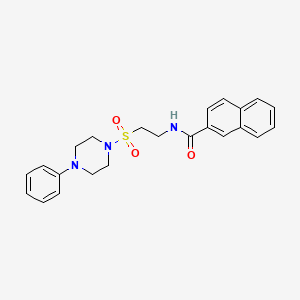
(2-Aminoethyl)(tert-butyl)amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Aminoethyl)(tert-butyl)amine dihydrochloride” is a chemical compound with the molecular formula C6H18Cl2N2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H16N2/c1-6(2,3)8-5-4-7/h8H,4-5,7H2,1-3H3 . The exact mass of the molecule is 188.084702 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The molecular weight of the compound is 189.126 . More specific physical and chemical properties like boiling point, melting point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
N-tert-Butanesulfinyl Imines: Versatile Intermediates for Asymmetric Synthesis
N-tert-Butanesulfinyl aldimines and ketimines are key intermediates for asymmetric synthesis of amines, with applications ranging from the synthesis of alpha-branched and alpha,alpha-dibranched amines to alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group enhances the imines' reactivity for various nucleophiles and is efficiently removed post-nucleophilic addition, showcasing its pivotal role in asymmetric synthesis (Ellman, Owens, & Tang, 2002).
tert.-Butyl Aminocarbonate: A New Acylating Reagent
tert.-Butyl amino carbonate is recognized for its acylating capabilities for amino acids or amines, with an acylation rate 1.5-2.5 times faster than di-tert.-butyl dicarbonate. Notably, it retains acylation ability even in acidic conditions, offering a versatile option for acylating amines and producing BOC-amino acids (Harris & Wilson, 2009).
Transition Metal-free Amination of Aryl Chlorides
This method details the amination of aryl chlorides without transition metals, yielding N-substituted 2,3-dihydroindoles, indoles, and anilines. The use of potassium tert-butoxide enables the synthesis of various anilines with high selectivity and yields, demonstrating a potent approach for amination in the absence of transition metals (Beller, Breindl, Riermeier, & Tillack, 2001).
Asymmetric Synthesis of Amines using tert-Butanesulfinamide
tert-Butanesulfinamide is a versatile chiral amine reagent enabling the asymmetric synthesis of a wide array of amine structures. The process, involving condensation with a carbonyl compound, nucleophile addition, and tert-butanesulfinyl group cleavage, is demonstrated with the preparation of a propargylic tertiary carbinamine, illustrating its broad applicability in the synthesis of bioactive molecules (Hai‐Chao Xu, Chowdhury, & Ellman, 2013).
Aqueous MW Eco-friendly Protocol for Amino Group Protection
This paper presents a catalyst-free, on-water method for protecting amines and amino acids, highlighting the method's speed, chemoselectivity, and environmental friendliness due to water-soluble waste products. The methodology underlines the importance of sustainable practices in chemical synthesis (Nardi, Cano, Costanzo, Oliverio, Sindona, & Procopio, 2015).
Wirkmechanismus
The mechanism of action for “(2-Aminoethyl)(tert-butyl)amine dihydrochloride” is not specified in the search results. As it is a research chemical, its mechanism of action would depend on the specific context of the research.
Safety and Hazards
“(2-Aminoethyl)(tert-butyl)amine dihydrochloride” is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H226, H302, H314, and H335 . These statements indicate that the compound is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
N'-tert-butylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-6(2,3)8-5-4-7;;/h8H,4-5,7H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGWNEDOHSCWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2559224.png)
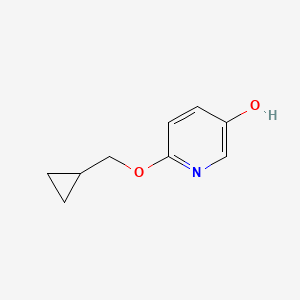
![N-[(2Z)-2-[(3,4-dimethylanilino)methylidene]-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2559226.png)
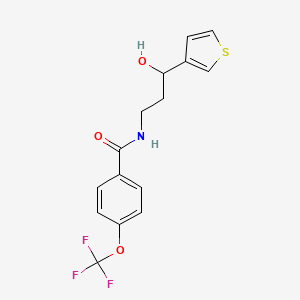
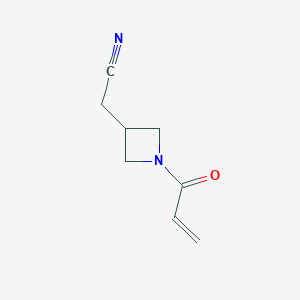
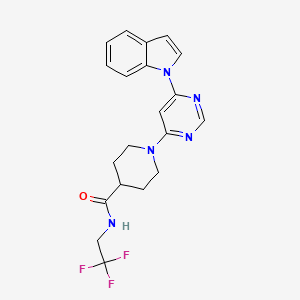
![4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2559235.png)
![N-[3-(Cyclopropylsulfamoyl)phenyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2559237.png)
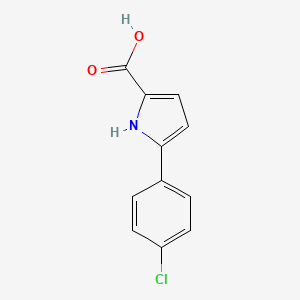
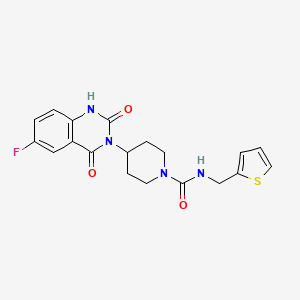
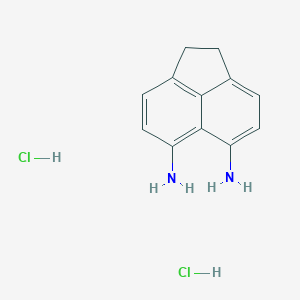
![3-(3,5-Dimethyl-1-pyrazolyl)-6-[4-(4-fluorophenyl)-1-piperazinyl]-1,2,4,5-tetrazine](/img/structure/B2559245.png)

